molecular formula C9H7ClN2 B11911006 3-Chloroquinolin-2-amine CAS No. 497829-97-7

3-Chloroquinolin-2-amine

Cat. No.: B11911006
CAS No.: 497829-97-7
M. Wt: 178.62 g/mol
InChI Key: PGSIGXRMGPKKTB-UHFFFAOYSA-N
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Description

3-Chloroquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring system with a chlorine atom at the third position and an amino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroquinolin-2-amine can be achieved through several methods. One common approach involves the cyclization of 2-chloroaniline with glycerol and sulfuric acid, followed by chlorination. Another method includes the reaction of 2-aminobenzylamine with phosgene to form the corresponding isocyanate, which is then cyclized to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions typically include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloroquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.

    Reduction: Reduction of this compound can yield 3-chloro-1,2,3,4-tetrahydroquinoline.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinoline-2,3-dione derivatives, 3-chloro-1,2,3,4-tetrahydroquinoline, and various substituted quinoline compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in the development of bioactive molecules with antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential as a lead compound for the development of new therapeutic agents targeting diseases such as malaria and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloroquinolin-2-amine involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes such as topoisomerases and kinases, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Similar in structure but lacks the amino group at the second position.

    3-Chloroquinoline: Similar in structure but lacks the amino group at the second position.

    2-Aminoquinoline: Similar in structure but lacks the chlorine atom at the third position.

Uniqueness

3-Chloroquinolin-2-amine is unique due to the presence of both the chlorine atom and the amino group, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

497829-97-7

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

3-chloroquinolin-2-amine

InChI

InChI=1S/C9H7ClN2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,(H2,11,12)

InChI Key

PGSIGXRMGPKKTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)Cl

Origin of Product

United States

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